Methyl butyrate

Description

What exactly is Methyl Butyrate?

This compound is an ester of fatty acids. It is also known as methyl butanoate. It is part of the organic compounds referred to as methyl esters of fatty acids.

This compound, referred to under the scientific name methyl butanoate, is the ester of methyl found in butyric acid. Like many esters, they have a fruity smell that is, in this instance, reminiscent of pineapples or apples.

This compound, one of the odorous compounds present in different types of adhesive (hotmelt, vinyl acetate ethylene, starch, polyvinyl acetate, and acrylic) used in food packaging, was identified by GC-O-MS (gas chromatography-mass spectrometry-olfactometry).

This compound is an odorant found in lemon and strawberry Guavas (Psidium cattleianum Sabine).

Properties of the chemical component this compound

Its pineapple odor characterizes it. At room temperatures, it's an opaque liquid with very low solubility when in water, on which it floats to create an oily film. Although it's flammable, it has a relatively lower vapor pressure (40 mmHg at 30°C (86 degrees Fahrenheit)) which means it is safe to handle at room temperature with no particular security precautions.

This compound is an opaque colorless liquid. The flash point is 57 degrees. It is less dense than water and somewhat less soluble in water. Thus, it can float on water. Vapors weigh more than air.

This compound also can be described as an ester of fatty acids.

The term methyl, which is also referred to as butanoate, falls within the organic compound class called methyl esters of fatty acids. Fatty acid methyl esters are substances composed of fatty acids that are esterified using the methyl group. They possess the general shape RC(=O)OR", where R is the fatty organyl group or aliphatic tail and R' is the methyl group. Therefore, it is believed to be a fatty ester in lipid molecules. It is a solid, insoluble (in water), and fragile basic (essentially non-polar) substance (based on the pKa). It is found in many biofluids like urine and feces. In the cell, it is mainly found in the cell's cytoplasm. It is present in all eukaryotes, from yeast to humans.

The preparation of this compound

This compound is found in tiny amounts in various plant products, particularly pineapple oil. It can be made by distillation of essential oils of vegetable origin.

Applications of this compound

It is known to be linked with various illnesses such as ulcerative colitis, IBS, ulcerative colitis, and Crohn's disease. It is also linked to metabolic disorders inborn to the body, such as celiac disease.

This compound is used as a solvent, flavoring, and fragrance agent.

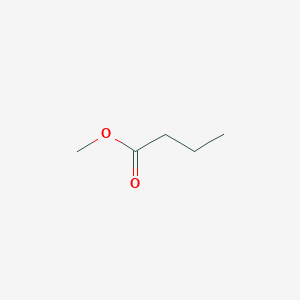

Structure

3D Structure

Properties

IUPAC Name |

methyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-4-5(6)7-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIQMZJEGPQKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047083 | |

| Record name | Methyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl butyrate appears as a clear colorless liquid. Flash point 57 °F. Less dense than water and slightly soluble in water. Hence floats on water. Vapors heavier than air., Liquid, Colorless liquid with an apple-like odor; [HSDB], colourless liquid with an apple-like odour | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl n-butyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033890 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/228/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

216 °F at 760 mmHg (NTP, 1992), 102.8 °C @ 760 mm Hg, 102.00 to 103.00 °C. @ 760.00 mm Hg | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033890 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

57 °F (NTP, 1992), 57 °F (14 °C) (CLOSED CUP) | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

10 to 50 mg/mL at 72 °F (NTP, 1992), Miscible in ethanol, ethyl ether; slightly soluble in carbon tetrachloride, In water, 1.5X10+4 mg/l @ 25 °C, 15 mg/mL at 25 °C, miscible with alcohol, ether; soluble 1 ml in 60 ml water | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033890 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/228/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8984 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8984 @ 20 °C/4 °C, 0.892-0.897 | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/228/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (AIR= 1) | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.84 mmHg at 68 °F ; 40 mmHg at 85.3 °F; 60 mmHg at 99.3 °F (NTP, 1992), 32.3 [mmHg], 32.3 mm Hg @ 25 °C | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl n-butyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

623-42-7 | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl n-butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGX598508O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033890 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-139 °F (NTP, 1992), -85.8 °C, -95 °C | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033890 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl butyrate (B1204436), also known as methyl butanoate, is the methyl ester of butyric acid. It is a key compound in the fragrance and flavor industries, prized for its characteristic fruity aroma reminiscent of apples and pineapples. Beyond its sensory applications, methyl butyrate serves as a valuable intermediate in organic synthesis and has been explored as a surrogate for biodiesel in combustion studies. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis and synthesis, and a summary of its spectroscopic characteristics to aid researchers and professionals in its application and study.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature with a low viscosity. It is characterized by its distinct fruity odor.[1][2][3][4][5] The fundamental physical and chemical properties of this compound are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₂ | [1][5][6][7] |

| Molecular Weight | 102.13 g/mol | [1][2][5][6][7] |

| Appearance | Clear, colorless to very slightly yellow liquid | [1][2][3][7] |

| Odor | Strong, fruity odor (apple, pineapple) | [1][3][4][5][6] |

| Density | 0.898 g/mL at 25 °C | [1][3] |

| Boiling Point | 102-103 °C at 760 mmHg | [1][3][5][7] |

| Melting Point | -85 to -84 °C | [1][3] |

| Flash Point | 12-14 °C (53-57 °F) | [1][2][3][4][5] |

| Refractive Index (n_D^20) | 1.385 - 1.3878 | [1][2][3] |

| Vapor Pressure | 32.3 mmHg at 25 °C; 40 mmHg at 30 °C | [2][3][4] |

| Vapor Density | 3.5 (Air = 1) | [3] |

| Solubility in Water | Slightly soluble (approx. 1:60 ratio; 1.5 g/100 mL at 22 °C) | [1][3][4] |

| Solubility in Organic Solvents | Miscible with ethanol (B145695) and ether | [2][3] |

Chemical and Safety Properties

| Property | Description | Source(s) |

| Chemical Stability | Stable under normal conditions. | [1][3] |

| Reactivity | Reacts exothermically with strong acids or bases to produce methanol (B129727) and butyric acid. Reacts with strong oxidizing acids, which can be sufficiently exothermic to ignite the products. Generates flammable hydrogen gas with alkali metals and hydrides. | [1][3][8] |

| Flammability | Highly flammable. Vapors are heavier than air and may travel to an ignition source and flash back. | [1][2][3][8] |

| Hazards | Irritant to the skin, eyes, and respiratory tract. | [1][6] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.67 | s | 3H | O-CH₃ (methyl ester) |

| ~2.28 | t | 2H | -CH₂-C=O (alpha-methylene) |

| ~1.65 | sextet | 2H | -CH₂-CH₂-C=O (beta-methylene) |

| ~0.94 | t | 3H | CH₃-CH₂- (terminal methyl) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| ~174.1 | C=O (carbonyl) |

| ~51.4 | O-CH₃ (methyl ester) |

| ~36.1 | -CH₂-C=O (alpha-methylene) |

| ~18.6 | -CH₂-CH₂-C=O (beta-methylene) |

| ~13.7 | CH₃-CH₂- (terminal methyl) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1440 | Medium | C-H bend (methylene) |

| ~1180 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 102 | Low | [M]⁺ (Molecular ion) |

| 74 | High | [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement) |

| 71 | Medium | [CH₃CH₂CH₂C=O]⁺ (Loss of OCH₃) |

| 43 | High | [CH₃CH₂CH₂]⁺ (Propyl cation) |

Experimental Protocols

Determination of Physical Properties

1. Boiling Point Determination (Thiele Tube Method)

-

Objective: To determine the boiling point of this compound.

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), mineral oil, heating source (Bunsen burner or hot plate).

-

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add a small amount (1-2 mL) of this compound to the small test tube.

-

Place the capillary tube, open end down, into the test tube containing the this compound.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bulb of the thermometer is level with the sample.

-

Suspend the thermometer and test tube assembly in the Thiele tube, immersing the sample below the oil level.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the this compound. Record this temperature.

-

2. Density Determination (Pycnometer Method)

-

Objective: To determine the density of this compound.

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance, thermostat.

-

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in a thermostat at a known temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and record its mass.

-

Empty the pycnometer, dry it completely, and then fill it with this compound.

-

Thermostat the pycnometer containing this compound at the same temperature.

-

Dry the exterior of the pycnometer and record its mass.

-

Calculate the density of this compound using the following formula: Density of this compound = [(mass of pycnometer + this compound) - (mass of empty pycnometer)] / [(mass of pycnometer + water) - (mass of empty pycnometer)] * Density of water at the experimental temperature.

-

Analytical Method

1. Gas Chromatography (GC) Analysis

-

Objective: To assess the purity of this compound and identify it in a mixture.

-

Apparatus: Gas chromatograph with a Flame Ionization Detector (FID).

-

Typical GC Conditions:

-

Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (WAX) stationary phase (e.g., DB-WAX or equivalent), is suitable for separating esters. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 150 °C.

-

Hold at 150 °C for 5 minutes.

-

-

Injection Volume: 1 µL of a diluted sample (e.g., 1% in a suitable solvent like hexane (B92381) or methanol).

-

-

Procedure:

-

Prepare a dilute solution of the this compound sample.

-

Set up the GC with the specified conditions.

-

Inject the sample into the GC.

-

Record the chromatogram. The retention time of the peak corresponding to this compound can be used for identification by comparing it to a standard. The area of the peak can be used for quantification.

-

Synthesis of this compound

Fischer Esterification

This is a classic acid-catalyzed esterification of a carboxylic acid and an alcohol.

Caption: Fischer Esterification of Butyric Acid and Methanol.

-

Experimental Protocol:

-

Reactants: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine butyric acid (1.0 mol), methanol (3.0 mol, as it also serves as the solvent), and a catalytic amount of concentrated sulfuric acid (approx. 0.1 mol).

-

Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by TLC or GC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Add a suitable organic solvent (e.g., diethyl ether) to extract the ester.

-

Neutralization: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the excess acid) and then with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be further purified by distillation.

-

Enzymatic Synthesis (Transesterification)

This method utilizes a lipase (B570770) as a biocatalyst, offering a greener alternative.

References

Methyl Butyrate: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl Butyrate (B1204436), also known by its IUPAC name, Methyl butanoate. Its CAS number is 623-42-7.[1][2][3][4] This document details its chemical and physical properties, outlines common experimental protocols for its synthesis, and explores its applications, particularly within the realms of research and development.

Core Chemical Identifiers and Properties

Methyl butyrate is an ester characterized by a fruity aroma, often compared to that of apples or pineapples.[1][2] It is a colorless liquid at room temperature and exhibits low solubility in water.[1][2]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | Methyl butanoate[2] |

| CAS Number | 623-42-7[1][3][4] |

| Molecular Formula | C₅H₁₀O₂[1][5] |

| Molecular Weight | 102.13 g/mol [1][5] |

| SMILES String | CCCC(=O)OC[2][6] |

| InChI Key | UUIQMZJEGPQKFD-UHFFFAOYSA-N[6] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless liquid[1][5][7] |

| Odor | Fruity, apple-like[1][7] |

| Boiling Point | 102-103 °C[1][5] |

| Melting Point | -85 to -84 °C[1][5] |

| Density | 0.898 g/mL at 25 °C[1][5] |

| Flash Point | 12-14 °C (53-57 °F)[1][5][8] |

| Vapor Pressure | 40 mmHg at 30 °C[1][6] |

| Vapor Density | 3.5 (vs air)[1][6][8] |

| Refractive Index | n20/D 1.385[1][6] |

| Water Solubility | Slightly soluble (1:60)[1][5] |

Experimental Protocols

This compound can be synthesized through several methods. The most common laboratory and industrial preparations are Fischer esterification and enzyme-catalyzed transesterification.

Protocol 1: Synthesis via Fischer Esterification

This method involves the acid-catalyzed reaction of butyric acid with methanol (B129727).

Materials:

-

Butyric acid

-

Methanol (excess)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Reflux condenser

-

Separatory funnel

Methodology:

-

Set up a reflux apparatus. In a round-bottom flask, combine one molar equivalent of butyric acid with a threefold molar excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol volume) to the mixture while cooling the flask in an ice bath.

-

Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After cooling, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the resulting ester over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation, collecting the fraction boiling at 102-103 °C.[1]

Protocol 2: Enzymatic Synthesis via Transesterification

This protocol utilizes a lipase (B570770) enzyme as a biocatalyst for the transesterification of a butyrate ester with methanol, offering a milder and more selective reaction.[10][11]

Materials:

-

Vinyl butyrate

-

Methanol

-

Immobilized Lipase (e.g., from Aspergillus fumigatus)[10][11]

-

Anhydrous n-hexane (as solvent)

-

Incubator shaker

-

Gas chromatograph (for analysis)

Methodology:

-

In a sealed reaction vessel, prepare a solution of vinyl butyrate and methanol in anhydrous n-hexane. An optimal molar ratio of 2:2 (vinyl butyrate:methanol) has been reported.[10][11]

-

Add the purified and immobilized lipase (e.g., 30 µg/mL) to the reaction mixture.[11]

-

Incubate the mixture at a controlled temperature (e.g., 40°C) with constant agitation for approximately 16 hours.[11]

-

Monitor the conversion to this compound periodically by taking aliquots and analyzing them via gas chromatography.

-

Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

-

The solvent (n-hexane) can be removed under reduced pressure.

-

Further purification of the this compound can be achieved through distillation if required.

Key Applications in Research and Development

This compound's utility extends beyond its common use as a flavoring and fragrance agent.[12][13] For researchers and drug development professionals, it serves as a valuable building block and solvent.

-

Organic Synthesis Intermediate: It is an important raw material and intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][12][13] Its ester functional group can be readily converted into other functionalities.

-

Solvent Applications: this compound is an effective solvent for various resins and lacquers, such as ethylcellulose and nitrocellulose.[1][7]

-

Biological Research: While specific signaling pathway involvement is not extensively documented, esters like this compound are utilized in studies related to metabolism and cell signaling, providing insights into biological mechanisms.[12] It is also studied for its potential antimicrobial properties in food preservation.[12]

-

Combustion Studies: It has been used as a surrogate fuel in research on the combustion characteristics of biodiesel, although its short-chain length limits its ability to fully replicate the behavior of larger fatty acid methyl esters.[2]

Visualized Workflows and Relationships

The following diagrams illustrate key processes and relationships involving this compound, rendered using the DOT language.

References

- 1. This compound | 623-42-7 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. larodan.com [larodan.com]

- 4. Butanoic acid, methyl ester [webbook.nist.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. This compound 99 623-42-7 [sigmaaldrich.com]

- 7. This compound | C5H10O2 | CID 12180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. nbinno.com [nbinno.com]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Synthesis of this compound Catalyzed by Lipase from Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. nbinno.com [nbinno.com]

The Ubiquitous Presence of Methyl Butyrate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl butyrate (B1204436) (methyl butanoate) is a volatile ester recognized for its characteristic fruity aroma, reminiscent of apples and pineapples.[1] This compound is a significant contributor to the flavor and fragrance profiles of numerous fruits and plants.[2][3] Beyond its sensory attributes, the study of methyl butyrate's natural occurrence, biosynthesis, and quantification provides valuable insights into plant metabolism, fruit ripening processes, and potential applications in the food, fragrance, and pharmaceutical industries. This technical guide offers an in-depth exploration of the natural occurrence of this compound in the plant kingdom, complete with quantitative data, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound is found in a wide array of fruits and plants.[2][4][5] Its concentration can vary significantly depending on the species, cultivar, ripening stage, and environmental conditions. The following tables summarize the quantitative data for this compound and related esters in various fruits, compiled from multiple scientific studies.

| Fruit | Cultivar/Variety | Concentration of this compound | Reference |

| Strawberry | (Fragaria × ananassa) | 11.1 mg·m⁻³ (in headspace of fresh strawberries) | [6] |

| Pineapple | (Ananas comosus) | Present in pineapple oil | [1][4] |

| Banana | (Musa spp.) | Present, with concentrations of acetate, butyrate, and this compound esters being abundant. | [7] |

| Apple | (Malus domestica) | Present in Gala apples | [8] |

| Fruit | Related Butyrate and Methyl Esters | Concentration | Reference |

| Apple | Ethyl 2-methylbutyrate, Hexyl 2-methylbutanoate | Varies among 35 varieties | [9] |

| Strawberry | Methyl 2-methylbutyrate | QTL identified for this compound | [10][11] |

| Pineapple | Methyl 2-methylbutanoate | High flavor dilution factor | [12] |

| Banana | Butanoic acid, 3-methyl-, methyl ester | Varies during ripening | [1] |

| Kiwifruit | Methyl butanoate | Key volatile ester | [13] |

Experimental Protocols

The analysis of volatile compounds like this compound from plant matrices typically involves extraction, separation, and identification steps. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique.[14][15]

Protocol 1: General Method for HS-SPME-GC-MS Analysis of this compound in Fruits

This protocol provides a general framework. Specific parameters may need to be optimized depending on the fruit matrix and instrumentation.

1. Sample Preparation:

-

Select fresh, defect-free fruits at the desired stage of ripeness.

-

Wash the fruits to remove any surface contaminants.

-

Homogenize a representative sample of the fruit tissue (e.g., 5-10 g) in a blender or food processor. For some fruits, it may be necessary to freeze the sample in liquid nitrogen before grinding to a fine powder.

-

Transfer the homogenized sample into a headspace vial (e.g., 20 mL).

-

To enhance the release of volatiles, an equal volume of a saturated NaCl solution can be added. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile compounds into the headspace.

-

Add an internal standard (e.g., a known concentration of a compound not naturally present in the fruit, such as 2-octanone) to allow for semi-quantification.

-

Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of volatile compounds, including esters.

-

Equilibration: Place the vial in a heating block or water bath and allow the sample to equilibrate at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with agitation. This allows the volatile compounds to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature with continued agitation to allow for the adsorption of the analytes onto the fiber coating.

3. GC-MS Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the gas chromatograph (e.g., at 250 °C) for a specific time (e.g., 2-5 minutes) to desorb the trapped volatile compounds.

-

Gas Chromatography (GC):

-

Column: Use a suitable capillary column, such as a DB-5ms or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical program might be: start at 40°C for 2 minutes, then ramp to 240°C at a rate of 5°C/minute, and hold for 5 minutes. This program should be optimized for the specific analytes of interest.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Identification: Identify this compound and other compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

-

4. Quantification:

-

Quantify the concentration of this compound by comparing its peak area to the peak area of the internal standard. For absolute quantification, a calibration curve generated using standard solutions of this compound is required.

Biosynthesis of this compound in Plants

The formation of this compound in plants is primarily catalyzed by alcohol acyltransferases (AATs).[16][17] These enzymes facilitate the esterification of an alcohol (methanol) with an acyl-CoA thioester (butanoyl-CoA). The precursors for this reaction are derived from various metabolic pathways within the plant cell.

The following diagram illustrates a simplified biosynthetic pathway leading to the formation of this compound.

Caption: Simplified biosynthetic pathway of this compound in plants.

Conclusion

This compound is a naturally occurring ester that plays a crucial role in the characteristic aroma of many fruits and plants. Its quantification and the elucidation of its biosynthetic pathway are essential for understanding plant biochemistry and for applications in various industries. The methodologies outlined in this guide provide a robust framework for researchers and scientists to investigate the presence and formation of this important volatile compound. Further research into the genetic and environmental factors influencing this compound production will continue to enhance our knowledge and unlock new possibilities for its application.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. Fruit Volatile Analysis Using an Electronic Nose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. EXAMINATION OF VOLATILE PATTERNS OF FRUIT AND VEGETABLES USING A NON-TARGETED ANALYSIS APPROACH | International Society for Horticultural Science [ishs.org]

- 5. Methanol - Wikipedia [en.wikipedia.org]

- 6. Production of Ethanol and Methanol in Fresh-Cut Fruits at Different Maturity Stages during Storage [jstage.jst.go.jp]

- 7. tandfonline.com [tandfonline.com]

- 8. Pectin methylesterase regulates methanol and ethanol accumulation in ripening tomato (Lycopersicon esculentum) fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Endogenous production of methanol after the consumption of fruit. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl butyrate" solubility in water and organic solvents

An In-Depth Technical Guide to the Solubility of Methyl Butyrate (B1204436) in Water and Organic Solvents

Introduction

Methyl butyrate, also known as methyl butanoate, is the methyl ester of butyric acid, with the chemical formula C₅H₁₀O₂.[1] It is a colorless liquid recognized by its characteristic fruity odor, often likened to apples or pineapples.[1][2] This property makes it a valuable compound in the flavor and fragrance industries.[3][4] Beyond its sensory applications, this compound serves as a solvent for certain resins like ethylcellulose and nitrocellulose and is used in the synthesis of other chemicals.[5][6] For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility profile in both aqueous and organic media is crucial for formulation, reaction engineering, and purification processes. This guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and visual aids to clarify key concepts and workflows.

Quantitative Solubility Data

The solubility of this compound is dictated by its molecular structure—a polar ester group attached to a relatively short, nonpolar four-carbon alkyl chain. This dual character results in limited solubility in water and high solubility or miscibility in many organic solvents.[3][7]

Solubility in Water

This compound is generally described as slightly soluble in water.[5][8][9] At room temperature, it forms an oily layer on the water's surface due to being less dense than water.[1][5] Quantitative data from various sources are summarized below.

| Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Source Citation |

| 22 | 1.5 | 15 | [1] |

| 25 | Not specified | 15 | [8][10] |

| 25 | Not specified | 15.0 (1.5X10+4 mg/l) | [8] |

| 22.2 (72°F) | Not specified | 10 to 50 | [8][9] |

| Not specified | 1 part in 60 parts water (~1.67 g/100 mL) | ~16.7 | [5][8] |

Solubility in Organic Solvents

This compound exhibits high solubility and is often miscible with a wide range of common organic solvents, a property attributed to its ester functional group and hydrocarbon chain.[6][7]

| Solvent | Solubility / Miscibility | Source Citation |

| Ethanol (Alcohol) | Miscible | [5][8] |

| Diethyl Ether | Miscible / Soluble | [5][8] |

| Carbon Tetrachloride | Slightly Soluble | [8] |

| Acetone | Soluble | |

| Methanol | Miscible | [6] |

| Fats and Oils | Highly Soluble | [6] |

Factors Influencing Solubility

The solubility of an ester like this compound is governed by the interplay between its polar and nonpolar components when interacting with a solvent. The "like dissolves like" principle is paramount. The following diagram illustrates the key molecular interactions that determine its solubility.

Experimental Protocols

Accurate determination of solubility is essential for scientific research and development. The following are detailed methodologies for quantifying the solubility of a liquid solute like this compound.

Protocol 1: Determination of Water Solubility (Shake Flask Method - OECD 105)

This protocol is adapted from the OECD Guideline 105 "Water Solubility" flask method, which is considered the gold standard for determining the equilibrium solubility of substances.[5][9]

Objective: To determine the saturation mass concentration of this compound in water at a constant temperature.

Materials:

-

High-purity this compound (>99%)

-

Reagent-grade water (e.g., deionized or distilled)

-

Thermostatically controlled shaker or agitator capable of maintaining 37 ± 1 °C

-

Centrifuge

-

Appropriate vials or flasks with airtight seals

-

Validated analytical system for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

-

Pipettes and syringes

Procedure:

-

Preliminary Test: A preliminary test should be conducted to estimate the approximate solubility and the time required to reach equilibrium. This informs the amount of substance to be used in the main study.

-

Sample Preparation: Add an excess amount of this compound to a known volume of water in a sealed flask. The presence of undissolved this compound (as a separate phase) is necessary to ensure a saturated solution is achieved.

-

Equilibration: Place the sealed flasks in the thermostatically controlled shaker set to the desired temperature (e.g., 37 °C). Agitate the flasks for a sufficient period to reach equilibrium. Equilibrium is typically reached within 24 to 48 hours. It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, cease agitation and allow the flasks to stand in the temperature-controlled environment to let the two phases (water and undissolved this compound) separate. To ensure complete separation of any micro-droplets, centrifuge the samples at a suitable speed.

-

Sampling: Carefully extract an aliquot from the center of the aqueous phase, ensuring no undissolved this compound is transferred.

-

Quantification: Analyze the concentration of this compound in the collected aqueous sample using a pre-calibrated and validated analytical method (e.g., GC-FID).

-

Data Analysis: The experiment should be performed in triplicate. The final solubility is reported as the average concentration from the replicate samples, expressed in units such as mg/mL or g/100 mL.

Protocol 2: Determination of Miscibility in Organic Solvents

This protocol provides a qualitative and semi-quantitative method to assess whether this compound is miscible with an organic solvent.

Objective: To visually determine if this compound and a selected organic solvent form a single, homogeneous phase at various proportions.

Materials:

-

High-purity this compound

-

High-purity organic solvent

-

Calibrated glass vials with screw caps

-

Vortex mixer

-

Pipettes

Procedure:

-

Preparation: In a clean, dry glass vial, add a known volume of the organic solvent (e.g., 2 mL).

-

Addition of Solute: Add an equal volume of this compound (2 mL) to the vial.

-

Mixing: Securely cap the vial and vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

-

Observation: Allow the vial to stand undisturbed and observe the contents against a well-lit background.

-

Miscible: A single, clear, and homogeneous liquid indicates complete miscibility.

-

Immiscible: The formation of two distinct layers with a visible meniscus indicates immiscibility.

-

Partially Miscible: A cloudy or turbid solution that does not clarify upon standing suggests partial miscibility.

-

-

Confirmation: To confirm complete miscibility, repeat the procedure with different volume ratios, such as 1:9 and 9:1 of this compound to the solvent. The absence of phase separation at all tested proportions confirms miscibility.

Mandatory Visualization: Experimental Workflow

The following diagram, generated using the DOT language, outlines the workflow for the shake flask solubility determination method.

References

- 1. oecd.org [oecd.org]

- 2. benchchem.com [benchchem.com]

- 3. laboratuar.com [laboratuar.com]

- 4. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. filab.fr [filab.fr]

- 7. oecd.org [oecd.org]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

A Comprehensive Technical Guide to the Vapor Pressure and Boiling Point of Methyl Butyrate

This technical guide provides an in-depth overview of the vapor pressure and boiling point of methyl butyrate (B1204436), tailored for researchers, scientists, and professionals in drug development. This document presents a compilation of experimental data, detailed methodologies for key experiments, and a visual representation of the experimental workflow.

Core Properties of Methyl Butyrate

This compound, also known as methyl butanoate, is the methyl ester of butyric acid. It is a colorless liquid with a characteristic fruity odor resembling apples or pineapples.[1] At room temperature, it is sparingly soluble in water and is flammable.[1]

Boiling Point Data

The normal boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure at sea level (1 atmosphere or 760 mmHg). The experimentally determined normal boiling point of this compound is consistently reported in the literature.

| Boiling Point (°C) | Boiling Point (°F) | Pressure (mmHg) | Reference |

| 102.8 | 217.04 | 760 | [2] |

| 102.3 | 216.14 | 760 | |

| 102 - 103 | 215.6 - 217.4 | 760 | [3][4][5][6] |

| 102 | 216 | 760 | [1][7] |

Vapor Pressure Data

Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature. The following table summarizes the available experimental vapor pressure data for this compound at various temperatures.

| Vapor Pressure (mmHg) | Temperature (°C) | Temperature (°F) | Reference |

| 0.84 | 20 | 68 | [8] |

| 32.3 | 25 | 77 | [2] |

| 40 | 29.6 | 85.3 | [8] |

| 40 | 30 | 86 | [1][3][6] |

| 60 | 37.4 | 99.3 | [8] |

| 361 | 80 | 176 | [9] |

Experimental Protocols

The determination of boiling point and vapor pressure is crucial for the characterization and understanding of a substance's physical properties. Standardized methods are employed to ensure accuracy and reproducibility.

Boiling Point Determination by Ebulliometry

Ebulliometry is a precise method for determining the boiling point of a liquid by measuring the temperature at which the liquid and its vapor are in equilibrium.

Apparatus: An ebulliometer is a specialized piece of glassware equipped with a heating element, a reflux condenser to prevent the loss of vapor, and a port for a calibrated thermometer or temperature probe.

Procedure:

-

The ebulliometer is charged with a sample of this compound.

-

The liquid is heated to a gentle boil.

-

The reflux condenser ensures that any vaporized this compound is cooled and returned to the boiling liquid, maintaining a closed system at atmospheric pressure.

-

The temperature of the vapor-liquid equilibrium is allowed to stabilize.

-

The stable temperature reading from the thermometer is recorded as the boiling point.

-

The atmospheric pressure is recorded to correct the boiling point to normal pressure (760 mmHg) if necessary.

Vapor Pressure Determination by the Static Method (Isoteniscope)

The static method is a direct and accurate way to measure the vapor pressure of a liquid at different temperatures. The isoteniscope is a common apparatus used for this purpose.

Apparatus: The experimental setup consists of an isoteniscope, which is a U-shaped manometer attached to a sample bulb, a constant temperature bath, a vacuum pump, and a pressure measuring device.

Procedure:

-

A sample of this compound is placed in the bulb of the isoteniscope.

-

The sample is degassed to remove any dissolved air, typically by freezing the sample with liquid nitrogen and evacuating the headspace, then allowing the sample to thaw under vacuum. This process is repeated several times.

-

The isoteniscope is placed in a constant temperature bath set to the desired temperature.

-

As the sample vaporizes, it exerts a pressure on the mercury in the U-tube manometer.

-

The external pressure in the system is adjusted until the mercury levels in both arms of the U-tube are equal.

-

At this point, the external pressure is equal to the vapor pressure of the this compound at that temperature.

-

The pressure is read from the pressure measuring device.

-

This procedure is repeated at various temperatures to obtain a vapor pressure curve.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and vapor pressure of this compound.

Caption: Experimental workflows for determining the boiling point and vapor pressure of this compound.

References

- 1. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 2. researchgate.net [researchgate.net]

- 3. air.unimi.it [air.unimi.it]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. consilab.de [consilab.de]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Isoteniscope - Wikipedia [en.wikipedia.org]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. Standard - Standard Test Method for Boiling Range Distribution of Fatty Acid Methyl Esters (FAME) in the Boiling Range from 100 °C to 615 °C by Gas Chromatography ASTM D7398-21 - Svenska institutet för standarder, SIS [sis.se]

The Metabolic Pathway of Methyl Butyrate in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl butyrate (B1204436), a short-chain fatty acid ester, is found in various foods and is also used as a flavoring agent. Upon ingestion, it is readily metabolized to butyrate, a well-studied short-chain fatty acid with significant physiological effects. This technical guide provides an in-depth overview of the metabolic pathway of methyl butyrate in humans, focusing on its hydrolysis, the subsequent fate of butyrate, and the key enzymes and signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound metabolism.

Absorption and First-Pass Metabolism

Following oral ingestion, this compound is absorbed from the gastrointestinal tract. The primary metabolic transformation it undergoes is hydrolysis to methanol (B129727) and butyrate. This reaction is catalyzed by carboxylesterases, a family of enzymes abundant in the liver and intestines.[1]

The gut wall plays a significant role in the first-pass metabolism of certain xenobiotics.[2] Human carboxylesterase 2 (CES2) is highly expressed in the intestine and is responsible for the hydrolysis of various ester-containing compounds.[3][4] Therefore, a substantial portion of ingested this compound is likely hydrolyzed to butyrate within the enterocytes before reaching systemic circulation. Any remaining this compound that enters the portal circulation is then subject to extensive first-pass metabolism in the liver, where carboxylesterase 1 (CES1) is highly abundant.[3][4]

Hydrolysis of this compound by Carboxylesterases

The hydrolysis of this compound is a critical step in its metabolism, liberating the biologically active molecule, butyrate.

Key Enzymes: Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2)

In humans, two major carboxylesterases, CES1 and CES2, are responsible for the metabolism of a wide range of ester-containing drugs and xenobiotics.[1]

-

CES1: Predominantly expressed in the liver, with lower levels in other tissues such as the lungs and heart.[3][4] It generally prefers substrates with a large acyl group and a small alcohol group.[4]

-

CES2: The major carboxylesterase in the intestine, also found in the kidney and at lower levels in the liver.[3][4] It typically hydrolyzes substrates with a small acyl group and a large alcohol group.[4]

Tissue Distribution of Carboxylesterase Activity

Carboxylesterase activity is widely distributed throughout the human body, with the highest concentrations found in the liver and small intestine. This distribution ensures efficient first-pass metabolism of ingested ester-containing compounds like this compound.

Table 1: Tissue Distribution of Human Carboxylesterases CES1 and CES2

| Tissue | CES1 Expression Level | CES2 Expression Level | Reference |

| Liver | High | Low | [3][4] |

| Small Intestine | Low | High | [3][4] |

| Kidney | Moderate | Moderate | [4] |

| Lung | Low | Low | [4] |

| Heart | Low | Low | [4] |

Metabolic Fate of Butyrate

Once formed from the hydrolysis of this compound, butyrate becomes a key energy source and signaling molecule. The majority of butyrate is produced by microbial fermentation of dietary fibers in the colon.[5][6][7]

Butyrate as an Energy Source for Colonocytes

Butyrate is the preferred energy source for colonocytes, the epithelial cells lining the colon.[6] It is taken up by these cells and undergoes β-oxidation to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP.

Hepatic Metabolism of Butyrate

Butyrate that is not utilized by colonocytes enters the portal circulation and is transported to the liver. In the liver, it can be metabolized for energy or used as a substrate for the synthesis of ketone bodies and cholesterol.[8]

Systemic Circulation and Extrahepatic Metabolism

Only a small fraction of absorbed butyrate reaches the systemic circulation.[9] This circulating butyrate can be taken up by other tissues and utilized as an energy source.

Signaling Pathways Modulated by Butyrate

Butyrate is not only a metabolite but also a potent signaling molecule that can influence a variety of cellular processes, primarily through the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).

Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-known inhibitor of HDACs. By inhibiting these enzymes, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and gene expression. This mechanism is thought to underlie many of butyrate's beneficial effects, including its anti-inflammatory and anti-cancer properties.

G-Protein Coupled Receptor (GPCR) Activation

Butyrate can also act as a ligand for several GPCRs, including GPR41, GPR43, and GPR109A. Activation of these receptors by butyrate can trigger various downstream signaling cascades involved in immune regulation, appetite control, and metabolic homeostasis.

Figure 1: Overview of the metabolic pathway of this compound in humans.

Pharmacokinetics

Direct pharmacokinetic data for this compound in humans is limited. However, the pharmacokinetics of its primary metabolite, butyrate, have been studied.

Pharmacokinetics of Butyrate

Butyrate administered intravenously has a very short half-life in humans, estimated to be around 6 minutes.[9] This rapid clearance is due to its efficient uptake and metabolism by tissues, particularly the liver.

Table 2: Pharmacokinetic Parameters of Butyrate in Humans (Intravenous Administration)

| Parameter | Value | Reference |

| Half-life (t1/2) | ~6 minutes | [9] |

| Clearance | Rapid | [9] |

Note: This data is for direct butyrate administration and may not fully reflect the pharmacokinetics following this compound ingestion due to differences in absorption and first-pass metabolism.

Experimental Protocols

This section details common experimental protocols for studying the metabolism of this compound and other short-chain fatty acid esters.

In Vitro Hydrolysis of this compound using Human Liver Microsomes

This protocol is designed to determine the kinetic parameters of this compound hydrolysis by human liver microsomes, which are rich in CES1.

Materials:

-

Human Liver Microsomes (HLMs)

-

This compound

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal standard (e.g., deuterated butyrate)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-